molecular formula C19H13ClN4O2S B2872450 (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-51-2

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2872450
CAS No.: 477187-51-2
M. Wt: 396.85
InChI Key: VXPQMZVWADIZPR-GXDHUFHOSA-N
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Description

The compound “(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile” is a thiazole-based acrylonitrile derivative featuring a substituted phenylamino group and a 3-nitrophenyl-substituted thiazole ring. Its structure combines a thiazole core (a five-membered heterocycle containing sulfur and nitrogen) with a conjugated acrylonitrile moiety, which is critical for electronic delocalization and biological interactions. This compound belongs to a class of molecules studied for their anticancer and antimicrobial properties due to the thiazole scaffold’s prevalence in drug discovery .

Properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPQMZVWADIZPR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which has been associated with various biological activities. The presence of both chloro and nitro substituents on the phenyl rings enhances its reactivity and biological profile.

Anticancer Activity

The thiazole ring is known for its anticancer properties. Several studies have demonstrated that compounds containing thiazole exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of thiazole derivatives, it was found that compounds similar to (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile showed IC50 values less than 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations indicated that these compounds interact with key proteins involved in cell cycle regulation, such as Bcl-2, enhancing their pro-apoptotic effects .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile were evaluated in vitro. It demonstrated significant antibacterial activity with MIC values ranging from 0.5 to 1 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can be attributed to specific structural features:

Structural Feature Impact on Activity
Thiazole RingEssential for anticancer activity
Nitro GroupEnhances antimicrobial potency
Chloro SubstituentIncreases lipophilicity and binding affinity

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs differ in substituent positions and functional groups:

(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (): Difference: The nitro group is at the para position of the phenyl ring attached to the thiazole.

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Difference: Features a 2-fluoro-5-nitroanilino group instead of 3-chloro-4-methylphenylamino.

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): Difference: Replaces the acrylonitrile group with a pyrimidine-carbonitrile system. Impact: The pyrimidine ring introduces additional hydrogen-bonding sites, which may improve solubility but reduce planar conjugation compared to acrylonitrile .

Key Observations :

  • The benzo[f]chromenyl analog () shows superior cytotoxicity (IC₅₀ = 1.2–3.8 μM) due to its planar aromatic system, which facilitates DNA intercalation.
  • Pyrimidine derivatives () exhibit lower IC₅₀ values, likely due to enhanced hydrogen bonding with kinase active sites.

Hydrogen Bonding and Crystallography

  • Intramolecular N–H···O/N–H···S interactions (observed in ) stabilize the planar conformation of the acrylonitrile-thiazole system.
  • Compared to (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile (), the target compound lacks sulfonyl groups, reducing hydrogen-bond acceptor capacity but improving lipophilicity .

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